molecular formula C13H7BrF2O B13355891 (3-Bromo-5-fluorophenyl)(3-fluorophenyl)methanone

(3-Bromo-5-fluorophenyl)(3-fluorophenyl)methanone

Cat. No.: B13355891
M. Wt: 297.09 g/mol
InChI Key: ZFUMLRSHCSRDOJ-UHFFFAOYSA-N
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Description

(3-Bromo-5-fluorophenyl)(3-fluorophenyl)methanone is a diaryl methanone featuring two aromatic rings: a 3-bromo-5-fluorophenyl group and a 3-fluorophenyl group. Such structural features are often leveraged to optimize pharmacokinetic properties and target binding in bioactive molecules .

Properties

Molecular Formula

C13H7BrF2O

Molecular Weight

297.09 g/mol

IUPAC Name

(3-bromo-5-fluorophenyl)-(3-fluorophenyl)methanone

InChI

InChI=1S/C13H7BrF2O/c14-10-4-9(6-12(16)7-10)13(17)8-2-1-3-11(15)5-8/h1-7H

InChI Key

ZFUMLRSHCSRDOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC(=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-fluorophenyl)(3-fluorophenyl)methanone typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between aryl halides and organoboron compounds under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of (3-Bromo-5-fluorophenyl)(3-fluorophenyl)methanone may involve large-scale batch reactions using similar Suzuki-Miyaura coupling techniques. The process is optimized for higher yields and purity, often incorporating advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-fluorophenyl)(3-fluorophenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The reactions are typically carried out at elevated temperatures to ensure complete conversion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

(3-Bromo-5-fluorophenyl)(3-fluorophenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-5-fluorophenyl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. Detailed studies using techniques like density functional theory (DFT) have provided insights into its molecular interactions and reactivity .

Comparison with Similar Compounds

Halogenated Diarylmethanones

  • (4-Morphonyl)(4-(3-fluorophenyl)ethynyl)phenyl)methanone (VU0366031): This mGluR5-positive allosteric modulator (PAM) contains a 3-fluorophenyl ethynyl group and a morpholino amide. The addition of a 3-fluoro substituent enhances both binding affinity and metabolic stability compared to non-fluorinated analogs. The fluorine’s electronegativity improves dipole interactions, while its small size minimizes steric hindrance .
  • (3-Bromo-5-chlorophenyl)(5-chloro-2-methoxyphenyl)methanone: This compound (CAS 329944-59-4) features bromine and chlorine substituents. Chlorine, being less bulky than bromine, reduces steric hindrance but provides weaker electron-withdrawing effects. The methoxy group introduces electron-donating properties, contrasting with the electron-withdrawing halogens in the target compound .
  • (2,5-Difluorophenyl)(3-nitrophenyl)methanone: The nitro group at the 3-position strongly withdraws electrons, while the difluorophenyl group enhances lipophilicity. This combination is advantageous for CNS-targeted compounds but may reduce solubility compared to the target compound’s balanced halogenation .

Fluorine optimizes metabolic stability and electronic interactions .

Structural Analogues in Drug Discovery

mGluR5 PAMs and Ago-PAMs

Compounds like VU0360172 (N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]-3-pyridine-carboxamide) and VU0366031 highlight the importance of fluorinated aryl groups in allosteric modulators. However, the bromine substituent may limit conformational flexibility compared to ethynyl-linked analogs .

Indole-Based Methanones

Cyclopentyl(1-Indole-3-yl)methanone and its analogs exhibit steric hindrance due to bulky substituents, which can alter spectroscopic profiles and binding modes.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Predicted) Metabolic Stability Key Substituents
Target Compound 325.1 3.8 Moderate-High 3-Br, 5-F (Ring 1); 3-F (Ring 2)
VU0366031 379.3 4.2 High 3-F (ethynyl); morpholino amide
(3-Bromo-5-chlorophenyl)-(5-chloro-2-methoxyphenyl)methanone 392.5 4.5 Low-Moderate 3-Br, 5-Cl (Ring 1); 5-Cl, 2-OCH₃ (Ring 2)
(2,5-Difluorophenyl)(3-nitrophenyl)methanone 263.2 2.9 Low 2,5-F (Ring 1); 3-NO₂ (Ring 2)

Analysis :

  • The target compound’s fluorine atoms enhance metabolic stability compared to chlorinated or nitro-substituted analogs .
  • Bromine increases molecular weight and logP, which may necessitate formulation adjustments for solubility .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assigns aromatic proton environments and verifies substituent positions (e.g., distinguishing bromine and fluorine substituents) .
  • IR spectroscopy : Confirms carbonyl (C=O) stretching vibrations (~1680 cm⁻¹) and C-Br/F bonds .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 325.98) .

How does the presence of bromine and fluorine substituents influence the compound's reactivity in nucleophilic aromatic substitution (NAS) reactions?

Advanced Research Question

  • Electron-withdrawing effects : Fluorine enhances electrophilicity at the para position, while bromine acts as a leaving group.
  • Reactivity comparison : Fluorine’s ortho/para-directing nature vs. bromine’s meta-directing tendency requires kinetic studies to map substitution pathways. Use DFT calculations to predict reactive sites .
  • Experimental validation : Monitor NAS using ¹⁹F NMR to track fluorine displacement or LC-MS for bromine substitution products .

How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Advanced Research Question

  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known kinase inhibitors) .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values under varied conditions (pH, serum concentration) to identify confounding factors .
  • Orthogonal validation : Pair in vitro assays (e.g., fluorescence polarization) with in silico docking (AutoDock Vina) to confirm target engagement .

What are the key crystallographic parameters (bond lengths, angles) that determine the compound's conformation and interaction with biological targets?

Advanced Research Question
X-ray diffraction data reveals:

ParameterValue (Å/°)Relevance
C=O bond length1.21 ÅConfirms ketone group planarity
C-Br bond length1.89 ÅInfluences steric hindrance in binding
Dihedral angle (aryl rings)45–50°Affects π-π stacking with protein pockets
These parameters guide molecular docking studies to predict binding affinities .

What experimental approaches can elucidate the mechanism of action of this compound in enzyme inhibition studies?

Advanced Research Question

  • Kinetic assays : Measure time-dependent inhibition (e.g., pre-incubation with cytochrome P450 isoforms) to distinguish competitive vs. non-competitive mechanisms .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify key interactions (e.g., hydrogen bonding with active-site residues) .
  • Mutagenesis studies : Replace critical residues (e.g., Tyr326 in kinases) to validate binding hypotheses .

How does modifying substituents on the phenyl rings affect the compound's physicochemical properties and bioactivity?

Advanced Research Question
A comparative analysis of analogs reveals:

Substituent ModificationLogP ChangeBioactivity Impact
-F → -CF₃+0.9Enhanced membrane permeability
-Br → -Cl-0.3Reduced cytotoxicity in HepG2
-OCH₃ → -H-1.2Decreased solubility in PBS
Use QSAR models to correlate substituent electronic parameters (σ, π) with activity .

What advanced chromatographic techniques are recommended for analyzing degradation products under various conditions?

Advanced Research Question

  • HPLC-MS/MS : Employ C18 columns (ACQUITY UPLC) with 0.1% formic acid in water/acetonitrile gradients to separate oxidation byproducts (e.g., carboxylic acid derivatives) .
  • Accelerated stability testing : Expose the compound to UV light (ICH Q1B guidelines) and quantify degradation using peak area normalization .

What in vitro models are suitable for preliminary toxicity assessment, and how should cytotoxicity data be interpreted?

Advanced Research Question

  • Cell viability assays : Use MTT/WST-1 in HepG2 (liver) and HEK293 (renal) cells, with IC₅₀ values compared to positive controls (e.g., cisplatin) .
  • Apoptosis markers : Measure caspase-3/7 activation (Fluorometric Assay Kit) to distinguish necrotic vs. apoptotic pathways .
  • Thresholds : <70% viability at 10 μM suggests high toxicity for lead optimization .

How do environmental factors (pH, temperature) influence the compound's stability, and what stabilization strategies are effective?

Advanced Research Question

  • pH stability : Degrades rapidly at pH >8 (hydrolysis of ketone to carboxylic acid). Use buffered solutions (pH 5–7) for storage .
  • Thermal stability : Decomposes above 150°C (TGA data). Lyophilization or argon-blanketed vials prevent oxidative degradation .
  • Light sensitivity : Store in amber glass at -20°C to minimize photolytic cleavage of C-Br bonds .

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